molecular formula C8H16O B2809297 (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol CAS No. 2248213-38-7

(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol

Cat. No. B2809297
CAS RN: 2248213-38-7
M. Wt: 128.215
InChI Key: GYMUURIYOIKXHG-PKPIPKONSA-N
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Description

“(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol” is a type of organic compound. It’s also known as 2,2-Dimethyl-1-propanol . It’s used in the synthesis of surfactants that stabilize reduced graphene oxide (rGO) dispersion .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: (CH3)3CCH2OH . The molecular weight is 88.15 .


Physical And Chemical Properties Analysis

“this compound” has a vapor pressure of 16 mmHg at 20 °C. It forms crystals and has a boiling point of 113-114 °C (lit.) and a melting point of 52-56 °C (lit.). The density is 0.818 g/mL at 25 °C (lit.) .

Safety and Hazards

“(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol” is classified as Acute Tox. 4 Inhalation - Flam. Sol. 1 - STOT SE 3. It’s hazardous to the respiratory system. The safety precautions include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

(2R)-2-(2,2-dimethylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(5-9)7-4-8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUURIYOIKXHG-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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